Cas no 2229151-96-4 (methyl 2-1-(aminomethyl)cyclobutylbenzoate)

Methyl 2-(1-(aminomethyl)cyclobutyl)benzoate is a cyclobutane-containing benzoate ester derivative featuring an aminomethyl functional group. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its versatile reactivity profile, particularly as a building block for more complex structures. The cyclobutyl ring introduces steric constraints that can influence conformational properties, while the ester and aminomethyl groups provide sites for further functionalization, such as amidation or reduction. Its structural features make it a potential intermediate in the development of bioactive molecules, including peptidomimetics or small-molecule therapeutics. The compound's stability under standard conditions facilitates handling and storage in laboratory settings.
methyl 2-1-(aminomethyl)cyclobutylbenzoate structure
2229151-96-4 structure
商品名:methyl 2-1-(aminomethyl)cyclobutylbenzoate
CAS番号:2229151-96-4
MF:C13H17NO2
メガワット:219.279583692551
CID:6423392
PubChem ID:165624377

methyl 2-1-(aminomethyl)cyclobutylbenzoate 化学的及び物理的性質

名前と識別子

    • methyl 2-1-(aminomethyl)cyclobutylbenzoate
    • 2229151-96-4
    • methyl 2-[1-(aminomethyl)cyclobutyl]benzoate
    • EN300-1791863
    • インチ: 1S/C13H17NO2/c1-16-12(15)10-5-2-3-6-11(10)13(9-14)7-4-8-13/h2-3,5-6H,4,7-9,14H2,1H3
    • InChIKey: SZZBTJJXNDOQFG-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1C=CC=CC=1C1(CN)CCC1)=O

計算された属性

  • せいみつぶんしりょう: 219.125928785g/mol
  • どういたいしつりょう: 219.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 52.3Ų

methyl 2-1-(aminomethyl)cyclobutylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1791863-1.0g
methyl 2-[1-(aminomethyl)cyclobutyl]benzoate
2229151-96-4
1g
$1142.0 2023-06-03
Enamine
EN300-1791863-1g
methyl 2-[1-(aminomethyl)cyclobutyl]benzoate
2229151-96-4
1g
$1142.0 2023-09-19
Enamine
EN300-1791863-10g
methyl 2-[1-(aminomethyl)cyclobutyl]benzoate
2229151-96-4
10g
$4914.0 2023-09-19
Enamine
EN300-1791863-0.05g
methyl 2-[1-(aminomethyl)cyclobutyl]benzoate
2229151-96-4
0.05g
$959.0 2023-09-19
Enamine
EN300-1791863-0.1g
methyl 2-[1-(aminomethyl)cyclobutyl]benzoate
2229151-96-4
0.1g
$1005.0 2023-09-19
Enamine
EN300-1791863-0.25g
methyl 2-[1-(aminomethyl)cyclobutyl]benzoate
2229151-96-4
0.25g
$1051.0 2023-09-19
Enamine
EN300-1791863-0.5g
methyl 2-[1-(aminomethyl)cyclobutyl]benzoate
2229151-96-4
0.5g
$1097.0 2023-09-19
Enamine
EN300-1791863-5.0g
methyl 2-[1-(aminomethyl)cyclobutyl]benzoate
2229151-96-4
5g
$3313.0 2023-06-03
Enamine
EN300-1791863-10.0g
methyl 2-[1-(aminomethyl)cyclobutyl]benzoate
2229151-96-4
10g
$4914.0 2023-06-03
Enamine
EN300-1791863-5g
methyl 2-[1-(aminomethyl)cyclobutyl]benzoate
2229151-96-4
5g
$3313.0 2023-09-19

methyl 2-1-(aminomethyl)cyclobutylbenzoate 関連文献

methyl 2-1-(aminomethyl)cyclobutylbenzoateに関する追加情報

Recent Advances in the Study of Methyl 2-1-(Aminomethyl)cyclobutylbenzoate (CAS: 2229151-96-4)

Methyl 2-1-(aminomethyl)cyclobutylbenzoate (CAS: 2229151-96-4) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclobutyl and benzoate functional groups, has recently been the focus of several studies aimed at exploring its potential therapeutic applications. The compound's structural features make it a promising candidate for drug development, particularly in the areas of central nervous system (CNS) disorders and inflammatory diseases.

Recent research has highlighted the synthesis and optimization of methyl 2-1-(aminomethyl)cyclobutylbenzoate, with a particular emphasis on improving its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that enhances the yield and purity of the compound, addressing previous challenges in its large-scale production. This advancement is critical for facilitating further preclinical and clinical evaluations.

In addition to synthetic improvements, the pharmacological properties of methyl 2-1-(aminomethyl)cyclobutylbenzoate have been investigated in depth. Preliminary in vitro and in vivo studies suggest that the compound exhibits potent activity as a modulator of specific neurotransmitter receptors, which could have implications for treating conditions such as anxiety and depression. Furthermore, its anti-inflammatory properties have been explored in models of chronic inflammation, showing promising results in reducing pro-inflammatory cytokine levels.

The mechanism of action of methyl 2-1-(aminomethyl)cyclobutylbenzoate is another area of active research. Recent findings indicate that the compound interacts with G-protein-coupled receptors (GPCRs) in a unique manner, potentially offering a new avenue for drug discovery. This interaction is believed to underlie its observed effects on neuronal activity and inflammation, although further studies are needed to fully elucidate the pathways involved.

Despite these promising developments, challenges remain in the clinical translation of methyl 2-1-(aminomethyl)cyclobutylbenzoate. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed to ensure its viability as a therapeutic agent. Ongoing research is focused on these aspects, with several pharmaceutical companies expressing interest in advancing the compound through the drug development pipeline.

In conclusion, methyl 2-1-(aminomethyl)cyclobutylbenzoate (CAS: 2229151-96-4) represents a compelling area of study in chemical biology and pharmaceutical research. Its unique structural and pharmacological properties offer significant potential for therapeutic applications, particularly in CNS and inflammatory disorders. Continued research and development efforts will be essential to fully realize its clinical promise and address the remaining challenges in its path to commercialization.

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